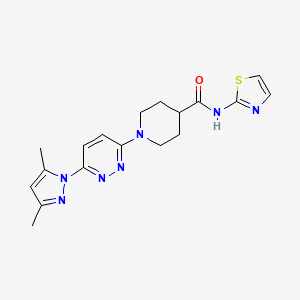
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A piperidine core substituted with a thiazole and a pyridazine moiety.
- A pyrazole group that enhances its biological activity.
The molecular formula is C15H18N6O with a molecular weight of approximately 306.35 g/mol.
Biological Activity Overview
-
Anticancer Activity
- The pyrazole and pyridazine derivatives have been shown to exhibit significant anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
- In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess notable cytotoxic effects against breast cancer and leukemia cell lines, suggesting a potential pathway for drug development targeting these cancers .
-
Antimicrobial Properties
- The compound's structure suggests potential antibacterial and antifungal activities. Pyrazole derivatives have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as E. coli and Staphylococcus aureus .
-
Enzyme Inhibition
- The thiazole and piperidine components are known to interact with various enzymes, making them potential candidates for enzyme inhibition studies. Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Case Study 1: Anticancer Efficacy
A study published in 2021 assessed the anticancer activity of a series of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Research conducted on substituted pyrazoles highlighted their antibacterial efficacy. Compounds were tested against Bacillus subtilis and Pseudomonas aeruginosa, showing MIC values lower than those of standard antibiotics, thus supporting their use as alternative antimicrobial agents .
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Interaction : Competitive inhibition of key enzymes involved in metabolic pathways.
- Membrane Disruption : Alteration of bacterial membrane integrity leading to cell lysis.
Data Tables
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-12-11-13(2)25(23-12)16-4-3-15(21-22-16)24-8-5-14(6-9-24)17(26)20-18-19-7-10-27-18/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,19,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAGIGHSVSLGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














